tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate
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Overview
Description
tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group, a bromophenylsulfonamido group, and an oxobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bromophenylsulfonamido intermediate: This step involves the reaction of 4-bromo-benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.
Introduction of the oxobutyl chain: The sulfonamide intermediate is then reacted with a butylating agent to introduce the oxobutyl chain.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfonamide and oxobutyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylsulfonamides, while hydrolysis of the carbamate group yields the corresponding amine.
Scientific Research Applications
tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate depends on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate: Similar structure but with an ethyl chain instead of an oxobutyl chain.
tert-Butyl (2-(4-chlorophenylsulfonamido)ethyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
tert-Butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate is unique due to the presence of the oxobutyl chain, which can influence its chemical reactivity and biological activity. The bromine atom also provides a handle for further functionalization through substitution reactions.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-bromophenyl)sulfonylamino]-4-oxobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O5S/c1-15(2,3)23-14(20)17-10-4-5-13(19)18-24(21,22)12-8-6-11(16)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBNUHFDRRAXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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